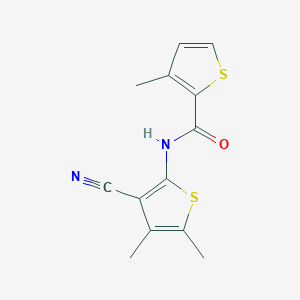
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide
描述
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation is associated with several autoimmune diseases and cancers. CP-690,550 has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and other mediators of immune responses. This leads to a reduction in inflammation and a suppression of the immune response, which is beneficial in autoimmune diseases. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide inhibits the growth and survival of tumor cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in various preclinical models. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and inhibits the activation of immune cells such as T cells and B cells. It also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide induces apoptosis (programmed cell death) in tumor cells and inhibits their proliferation and migration.
实验室实验的优点和局限性
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for JAK enzymes, making it a useful tool for studying JAK signaling pathways. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide also has some limitations. It has a short half-life in vivo, which may limit its efficacy in certain disease models. It also has some off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. Another area of interest is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases and cancers. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in vivo, to optimize its dosing and administration. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in humans, with the ultimate goal of developing new treatments for autoimmune diseases and cancers.
科学研究应用
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential to treat certain types of cancers, particularly hematological malignancies. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has shown promising results in reducing inflammation, suppressing immune responses, and inhibiting tumor growth.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-4-5-17-11(7)12(16)15-13-10(6-14)8(2)9(3)18-13/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWKYUZQZOJMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(2,4-dimethylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278697.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![propyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278719.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278723.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4278726.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4278781.png)


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4278799.png)
![2-{[(2-thienylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278811.png)
![4-methyl-1-[(3-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4278812.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)